5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-6-methoxyaniline with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a suitable catalyst, such as iodine, to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol
Uniqueness
5-(2-Fluoro-6-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. The presence of both fluoro and methoxy groups can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H9FN2OS |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
5-(2-fluoro-6-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2OS/c1-14-7-4-2-3-6(11)9(7)8-5-13-10(12)15-8/h2-5H,1H3,(H2,12,13) |
InChI Key |
MOTNMOKWZLOWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.